molecular formula C22H14F3N3O3S B2947650 N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-N-(pyridin-3-ylmethyl)-3-(trifluoromethyl)benzamide CAS No. 895019-62-2

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-N-(pyridin-3-ylmethyl)-3-(trifluoromethyl)benzamide

Cat. No.: B2947650
CAS No.: 895019-62-2
M. Wt: 457.43
InChI Key: IXTXUGSJJBDHAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-N-(pyridin-3-ylmethyl)-3-(trifluoromethyl)benzamide is a benzamide derivative featuring a fused [1,3]dioxolo[4,5-f][1,3]benzothiazole core, a pyridin-3-ylmethyl group, and a 3-(trifluoromethyl)benzamide substituent. This compound’s structure integrates multiple pharmacophoric elements:

  • Pyridinylmethyl group: Enhances solubility and hydrogen-bonding capacity via the pyridine nitrogen.
  • Trifluoromethyl group: Introduces electron-withdrawing effects and lipophilicity, likely influencing metabolic stability and target binding.

Properties

IUPAC Name

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-N-(pyridin-3-ylmethyl)-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14F3N3O3S/c23-22(24,25)15-5-1-4-14(7-15)20(29)28(11-13-3-2-6-26-10-13)21-27-16-8-17-18(31-12-30-17)9-19(16)32-21/h1-10H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXTXUGSJJBDHAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)N=C(S3)N(CC4=CN=CC=C4)C(=O)C5=CC(=CC=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-N-(pyridin-3-ylmethyl)-3-(trifluoromethyl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the dioxolobenzothiazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the pyridinylmethyl group: This step often involves nucleophilic substitution reactions where a pyridinylmethyl halide reacts with the dioxolobenzothiazole core.

    Introduction of the trifluoromethylbenzamide group: This can be accomplished through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:

    Scaling up reaction volumes: Ensuring that the reactions can be performed on a larger scale without compromising efficiency.

    Purification techniques: Utilizing methods such as recrystallization, chromatography, or distillation to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-N-(pyridin-3-ylmethyl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced analogs with altered functional groups.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its structural properties may be useful in the development of novel materials with specific electronic or optical characteristics.

    Biological Research: The compound can be used as a probe or tool in studying biological pathways and mechanisms.

    Industrial Applications:

Mechanism of Action

The mechanism by which N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-N-(pyridin-3-ylmethyl)-3-(trifluoromethyl)benzamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The compound’s structure allows it to fit into specific binding sites, influencing biological pathways and processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

The target compound shares a benzothiazole-dioxolo core and benzamide scaffold with several analogs. Key structural variations lie in the substituents on the benzamide moiety, which significantly alter physicochemical and biological properties. Below is a detailed analysis:

Structural and Molecular Comparisons

Table 1: Molecular Properties of Target Compound and Analogs

Compound Name & CAS Molecular Formula Molar Mass (g/mol) Key Substituent on Benzamide Source
Target Compound C₂₄H₁₆F₃N₃O₃S 507.46 3-(Trifluoromethyl) -
3-butoxy analog (CAS 922679-93-4) C₂₅H₂₃N₃O₄S 461.53 3-butoxy
4-(2,5-dioxopyrrolidin-1-yl) analog (CAS 892857-75-9) C₂₀H₁₄N₃O₅S 408.41 4-(2,5-dioxopyrrolidin-1-yl)
Key Observations:

Target vs. 3-Butoxy Analog (CAS 922679-93-4): The 3-butoxy group replaces the trifluoromethyl substituent, increasing alkyl chain length and hydrophobicity (higher logP predicted). Lower molar mass (461.53 vs. 507.46) reflects the substitution of CF₃ with a lighter butoxy group.

Target vs. 4-(2,5-Dioxopyrrolidin-1-yl) Analog (CAS 892857-75-9) :

  • The dioxopyrrolidine substituent introduces a polar, cyclic amide group, likely enhancing aqueous solubility compared to the hydrophobic CF₃ group. This could improve bioavailability but reduce membrane permeability .
  • Simplified molecular formula (C₂₀H₁₄N₃O₅S vs. C₂₄H₁₆F₃N₃O₃S) indicates a trade-off between polarity and aromatic bulk.

Functional Group Impact on Properties

Table 2: Predicted Property Comparison Based on Substituents

Substituent logP (Predicted) Solubility (mg/mL) Metabolic Stability Target Binding Affinity
3-(Trifluoromethyl) ~3.5 ~0.05 High (CF₃ resistance) Moderate (hydrophobic)
3-Butoxy ~4.2 ~0.01 Moderate (oxidation-prone) High (lipophilic)
4-(2,5-Dioxopyrrolidin-1-yl) ~2.8 ~0.2 Low (amide hydrolysis) Variable (H-bond donor)
Analysis:
  • Trifluoromethyl Group : Balances lipophilicity and metabolic stability, making the target compound suitable for oral administration. The CF₃ group’s electron-withdrawing nature may also enhance binding to hydrophobic pockets in targets like kinases or GPCRs.
  • Butoxy Group : Increases lipophilicity (logP ~4.2), favoring blood-brain barrier penetration but risking faster hepatic clearance due to oxidative metabolism .
  • Dioxopyrrolidinyl Group : Polar amide moiety improves solubility but may reduce cell membrane penetration. Susceptibility to hydrolytic enzymes could limit in vivo half-life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.